ヒドロスミン

説明

Venosmil は、合成バイオフラボノイドであるヒドロスメインを有効成分とする医薬品化合物です。これは主に、特に下肢の静脈における血流不良を特徴とする慢性静脈不全の治療に使用されます。 Venosmil は、痛み、重だるさ、腫れ、静脈瘤などの症状を和らげるのに役立ちます .

科学的研究の応用

Venosmil has a wide range of scientific research applications, including:

Chemistry: Hidrosmin is studied for its chemical properties and potential as a precursor for synthesizing other bioflavonoids.

Biology: Research focuses on the biological effects of Hidrosmin, including its impact on cellular processes and its potential as an antioxidant.

Medicine: Venosmil is used in clinical studies to evaluate its efficacy in treating chronic venous insufficiency and other vascular disorders. It is also investigated for its potential benefits in reducing inflammation and improving blood flow.

Industry: Hidrosmin is used in the formulation of pharmaceutical products aimed at treating vascular conditions.

作用機序

ヒドロスメインの正確な作用機序は完全には解明されていませんが、いくつかの重要なプロセスが関与していると推測されています。

毛細血管透過性の低下: ヒドロスメインは毛細血管の透過性を低下させ、体液の漏出を防ぎ、浮腫を軽減します。

赤血球の変形能の向上: ヒドロスメインは赤血球の柔軟性を高め、血流を改善します。

静脈壁の平滑筋の収縮: ヒドロスメインは静脈壁の平滑筋を徐々に持続的に収縮させ、静脈の緊張を改善します。

類似の化合物:

ジオスミン: 静脈不全の治療に使用される別のバイオフラボノイドです。これは薬理学的特性が似ていますが、効力と作用持続時間に違いがある場合があります。

ヘスペリジン: 抗酸化作用と抗炎症作用を持つフラボノイドであり、血管の健康のために他の化合物と組み合わせて使用されます。

Venosmil の独自性: Venosmil は、特定の製剤と、独自の薬理学的効果が示されているヒドロスメインの存在により、ユニークです。 静脈の緊張を改善し、毛細血管の透過性を低下させ、リンパ流を高める能力は、慢性静脈不全に対する貴重な治療オプションとなっています .

生化学分析

Biochemical Properties

Hidrosmin is a type of flavonoid . Flavonoids are phenolic compounds that interact with various enzymes, proteins, and other biomolecules. It has been found to have vasculoprotective effects .

Cellular Effects

In cellular processes, Hidrosmin has been shown to have significant effects. In two different mouse models of diabetes, Hidrosmin improved endothelial dysfunction and atherogenesis . It markedly improved vascular function in aorta and mesenteric arteries without affecting vascular structural properties .

Molecular Mechanism

It has been proposed that the molecular mechanism of Hidrosmin bioactivity in vascular cells may involve the regulation of NF-κB and STAT, key transcription factors underpinning inflammatory, oxidative and senescent processes in diabetes .

Temporal Effects in Laboratory Settings

In laboratory settings, Hidrosmin has been observed to have time-dependent effects. For instance, it was found to induce eNOS phosphorylation at Ser1177, with a maximal effect at 90 minutes .

Dosage Effects in Animal Models

In animal models, the effects of Hidrosmin have been observed to vary with dosage. In a type 2 diabetes model of leptin-receptor-deficient mice, orally administered Hidrosmin (600 mg/kg/day) for 16 weeks markedly improved vascular function .

Metabolic Pathways

It is known that flavonoids, the class of compounds that Hidrosmin belongs to, can modulate energy metabolism by inducing sirtuin 1 gene expression and AMP-activated protein kinase phosphorylation .

Subcellular Localization

It is known that flavonoids can be localized in various compartments within the cell depending on their specific structures and properties .

準備方法

合成ルートと反応条件: Venosmil の有効成分であるヒドロスメインは、フラボノイド前駆体を含む一連の化学反応によって合成されます。合成には通常、フラボノイド化合物の水酸化によってヒドロスメインが生成されます。 反応条件には、特定の触媒と制御された温度および圧力設定の使用が含まれ、目的の化学的変換が確実に実行されます .

工業生産方法: 工業現場では、ヒドロスメインの製造には大規模な化学合成プロセスが用いられます。これらのプロセスは、高収率と高純度を実現するように最適化されています。原料は厳格な品質管理基準に準拠しており、合成は大量処理が可能な反応器で行われます。 最終製品は、その後、結晶化またはその他の分離技術によって精製され、純粋なヒドロスメインが得られます .

化学反応の分析

反応の種類: ヒドロスメインは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロスメインは酸化されてさまざまな誘導体を形成することができ、それらは薬理学的特性が異なります。

還元: 還元反応は、ヒドロスメインの官能基を変換し、その活性を変化させる可能性があります。

置換: 置換反応は、ヒドロスメイン分子内の特定の原子または基を他の原子または基に置き換えることを含み、新しい化合物が形成されます.

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

触媒: 炭素担持パラジウム、酸化白金。

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな薬理学的効果を持つヒドロスメイン誘導体が含まれます。 これらの誘導体は、潜在的な治療用途について研究されています .

4. 科学研究への応用

Venosmil は、次のようなさまざまな科学研究に役立っています。

類似化合物との比較

Diosmin: Another bioflavonoid used for treating venous insufficiency. It has similar pharmacological properties but may differ in its potency and duration of action.

Hesperidin: A flavonoid with antioxidant and anti-inflammatory properties, used in combination with other compounds for vascular health.

Uniqueness of Venosmil: Venosmil is unique due to its specific formulation and the presence of Hidrosmin, which has been shown to have distinct pharmacological effects. Its ability to improve venous tone, reduce capillary permeability, and enhance lymphatic flow makes it a valuable therapeutic option for chronic venous insufficiency .

特性

IUPAC Name |

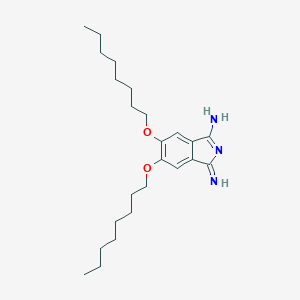

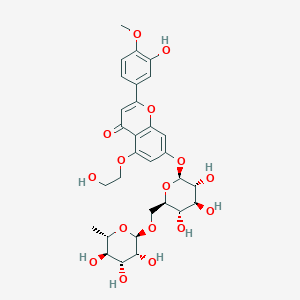

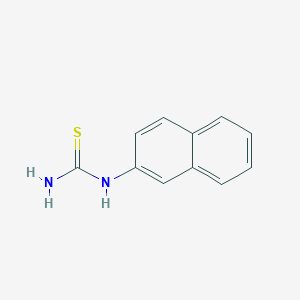

5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFLWVOTXWXNAM-WTNNCJBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151237 | |

| Record name | Hidrosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115960-14-0 | |

| Record name | 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115960-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hidrosmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115960140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hidrosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hidrosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIDROSMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I5K8199OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: While the exact mechanism of action is still being investigated, Hidrosmin appears to exert its effects through multiple pathways. Research suggests it improves endothelial dysfunction by stimulating endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production. [] This NO release induces vasodilation, improving blood flow. [] Additionally, Hidrosmin exhibits anti-inflammatory effects, potentially by suppressing the activation of NF-κB and modulating inflammatory signaling pathways in various cell types, including vascular smooth muscle cells and renal cells. [, ] Furthermore, it demonstrates antioxidant properties by reducing pro-oxidant enzymes and enhancing antioxidant gene expression. []

ANone: While the provided abstracts do not contain specific spectroscopic data, Hidrosmin, also known as 5-O-(beta-hydroxyethyl) diosmin, is a semi-synthetic flavonoid derived from diosmin. Its molecular formula is C28H32O16 and its molecular weight is 608.5 g/mol.

ANone: The provided research focuses primarily on the biological effects of Hidrosmin. Information about material compatibility and stability under various conditions is not discussed in these studies.

ANone: The provided research does not indicate Hidrosmin possesses catalytic properties. Its therapeutic potential stems from its biological activity rather than catalytic function.

A: One study employed computational methods to explore Hidrosmin's potential as a β-lactamase inhibitor. [] Molecular docking simulations revealed that Hidrosmin interacts with conserved residues in the substrate-binding pocket of β-lactamases. [] Further research employing computational chemistry could be valuable in exploring its interactions with other potential targets and optimizing its structure for improved activity.

ANone: The provided research primarily focuses on the therapeutic potential of Hidrosmin. Detailed information regarding specific SHE regulations, compliance measures, risk minimization strategies, and responsible practices associated with its production, handling, or disposal is not discussed in these studies.

ANone: The provided research does not provide a comprehensive overview of Hidrosmin's PK/PD profile, including specific details on its ADME characteristics. Further research is needed to fully elucidate its pharmacokinetic properties and their relationship to its in vivo activity and efficacy.

A: Multiple studies demonstrate the in vivo efficacy of Hidrosmin in various animal models. In a type 2 diabetes mouse model, oral Hidrosmin administration improved vascular function without affecting vascular structure. [] In a type 1 diabetes mouse model, Hidrosmin reduced atherosclerotic plaque size and lipid content, increased plaque stability markers, and decreased inflammation, senescence, and oxidative stress markers in the aorta. [] It also showed nephroprotective effects in a diabetic nephropathy mouse model by reducing albuminuria, renal damage, and inflammatory markers. [] Additionally, Hidrosmin reduced edema formation in rat models of thermal injury and acute lymphoedema. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)